![molecular formula C16H15N3OS B2586854 7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-34-5](/img/structure/B2586854.png)
7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
The compound “7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a nitrogen-containing heterocyclic compound . These types of compounds form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of such compounds often involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is complex, often containing fragments similar to the natural heterocycles purines and pyrimidines . This makes them of great practical importance in the field of medicine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and often involve multiple steps . For example, in the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Scientific Research Applications
Antiviral Activity
The compound’s structure contains a pyrido-triazinone core, which has been associated with antiviral properties. Notably, Triazavirin , a derivative of this scaffold, has demonstrated a broad spectrum of antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. Additionally, Triazavirin has shown effectiveness in treating patients with moderate COVID-19 .
Medicinal Chemistry
Pyrido[1,2-a][1,3,5]triazin-4-one derivatives are relevant in medicinal chemistry due to their resemblance to natural nucleotides. Researchers have explored compounds containing benzimidazole scaffolds (isosteres of nucleic acid bases) for potential therapeutic applications. Some important drugs based on benzimidazole include proton pump inhibitors, antihistamines, and antiparasitic agents .
Synthesis Strategies
The construction of pyrimido[1,2-a]benzimidazoles often involves annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The choice of these equivalents influences reaction conditions and the formation of polycyclic derivatives .
Nitroazolo Compounds
Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, related to this compound, constitute a new family of antiviral agents. These compounds have shown promise in combating viral infections .
Structural Modifications
Researchers have explored structural modifications of the pyrido-triazinone core to enhance biological activity. For instance, the clinical trial stage compound 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine L-arginine salt monohydrate represents an exciting avenue for further investigation .
Pharmacological Prospects
Given the wide spectrum of biological activity associated with pyrimido[1,2-a]benzimidazoles, ongoing research aims to uncover additional pharmacological prospects. These compounds may hold promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments .
Future Directions
properties
IUPAC Name |
7-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-8-14-17-15(18-16(20)19(14)9-11)21-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBMJHCUHYCHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
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